molecular formula C11H13N3O3S2 B2439747 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1327574-80-0

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B2439747
M. Wt: 299.36
InChI Key: IDBBIFLGTKHGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential applications in different fields of research.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Compounds related to 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have shown promising antimicrobial and antibacterial properties. For example, azetidinones, a related class of compounds, have been evaluated for their antibacterial and antifungal activities (Prajapati & Thakur, 2014). Similarly, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).

Antifungal Activity

Several studies have shown that sulfone compounds with 1,3,4-oxadiazole structures exhibit significant antifungal activities. This suggests a potential application in developing antifungal agents for agricultural use (Xu et al., 2011).

Anticancer Potential

Compounds with a 1,3,4-oxadiazole structure, which is closely related to the chemical , have been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents indicates the potential use of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, which could have significant applications in materials science and engineering. For instance, 1,3,4-oxadiazole derivatives showed effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting their use in industrial applications (Ammal et al., 2018).

Enzyme Inhibition

Sulfonyl derivatives containing 1,3,4-oxadiazole structures have been screened for enzyme inhibition activities. This area of research has implications for developing treatments for various diseases, including neurodegenerative disorders (Khalid et al., 2016).

properties

IUPAC Name

5-(1-ethylsulfonylazetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-2-19(15,16)14-6-8(7-14)11-12-10(13-17-11)9-4-3-5-18-9/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBIFLGTKHGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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